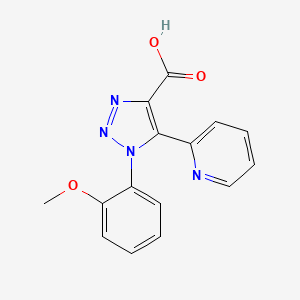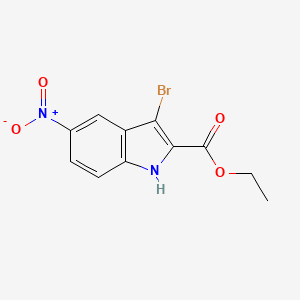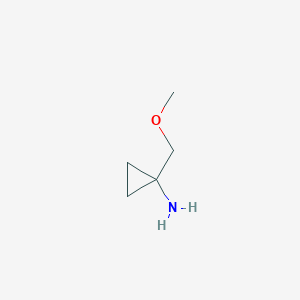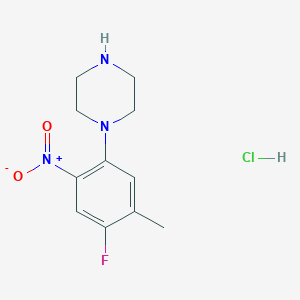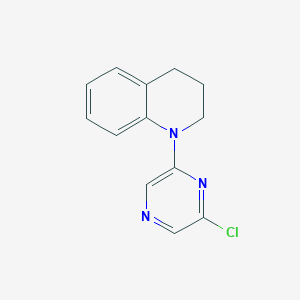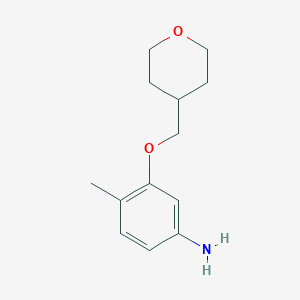
4-Methyl-3-(oxan-4-ylmethoxy)aniline
Descripción general
Descripción
4-Methyl-3-(oxan-4-ylmethoxy)aniline, also known as MXB, is a synthetic compound that belongs to the class of anilines. It has a molecular weight of 221.30 g/mol and a molecular formula of C13H19NO2 .
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(oxan-4-ylmethoxy)aniline consists of a benzene ring (aniline) with a methyl group and an oxan-4-ylmethoxy group attached to it . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-(oxan-4-ylmethoxy)aniline, such as its melting point, boiling point, and density, are not specified in the available resources .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds structurally related have been studied for their potential as corrosion inhibitors. For instance, aromatic epoxy monomers, which share a similarity in the molecular structure, have been investigated for their effectiveness in preventing carbon steel corrosion in acidic solutions. These studies utilized computational and experimental techniques to demonstrate the compounds' capability as corrosion inhibitors, highlighting their adsorption behavior and interaction with metal surfaces (Dagdag et al., 2019). Another study elaborated on a tetra-functionalized aromatic epoxy pre-polymer as a corrosion inhibitor for carbon steel, showing a high efficiency of up to 91.3% in 1 M HCl medium (Dagdag et al., 2020).
Organic Synthesis
Research has also focused on the synthesis of various organic compounds, including nitrosoarenes for the synthesis of azobenzenes and other derivatives. These compounds are crucial for the development of unsymmetrically substituted azobenzenes and other azo compounds, showcasing the versatility of aniline derivatives in organic synthesis (Priewisch & Rück-Braun, 2005). Additionally, novel quinazolinone derivatives synthesized from aniline derivatives have shown promising antimicrobial activity, further illustrating the broad applicability of these compounds in synthesizing biologically active molecules (Habib et al., 2013).
Electrochemical Applications
The synthesis and application of novel electrochromic materials and polymers based on aniline derivatives for use in near-infrared (NIR) electrochromic devices have been explored. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for various electrochromic applications (Li et al., 2017). Furthermore, the electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions for use as counter electrodes in dye-sensitized solar cells has been investigated, showing improved energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini et al., 2016).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of compounds derived from aniline, further underscoring the chemical's versatility in synthesizing biologically active molecules. These include novel quinazolinone derivatives and Schiff bases, which have been evaluated for their antimicrobial activity against a range of bacteria and fungi, showcasing their potential as effective antimicrobial agents (Habib et al., 2013; Bairagi et al., 2009).
Propiedades
IUPAC Name |
4-methyl-3-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-2-3-12(14)8-13(10)16-9-11-4-6-15-7-5-11/h2-3,8,11H,4-7,9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOLLCNSCVBXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(oxan-4-ylmethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




